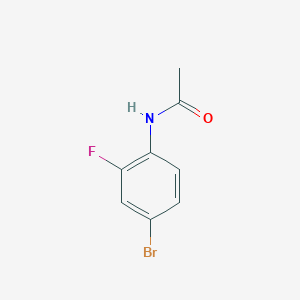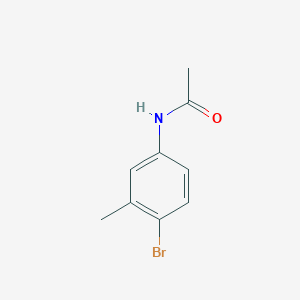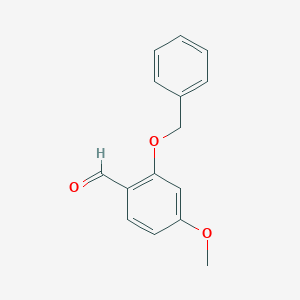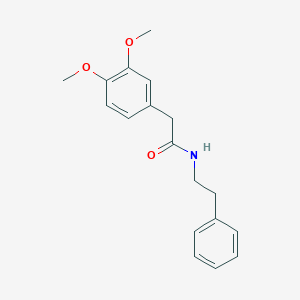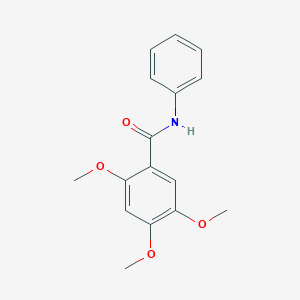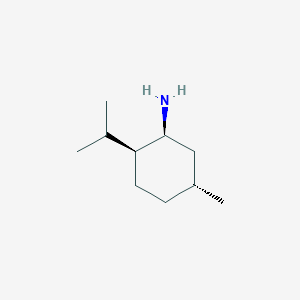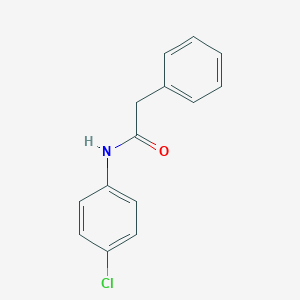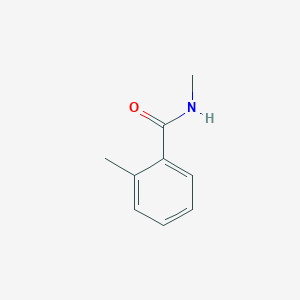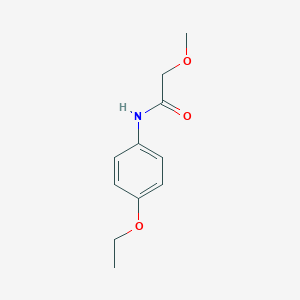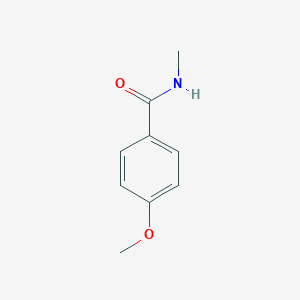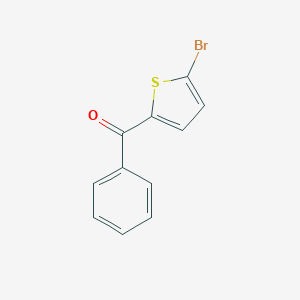
2-Brom-5-Benzoylthiophen
Übersicht
Beschreibung
2-Bromo-5-benzoylthiophene is an organic compound with the molecular formula C11H7BrOS and a molecular weight of 267.14 . It is a yellow to brown powder .
Synthesis Analysis
The synthesis of 2-Bromo-5-benzoylthiophene involves various methods such as electrophilic, nucleophilic, or radical reactions . The demand for new materials and medicines encourages the search for new methods as well as improvements to existing ones .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-benzoylthiophene has been optimized using various methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to achieve the frontier orbital gap .Chemical Reactions Analysis
The chemical reactions of 2-Bromo-5-benzoylthiophene involve various processes such as acylation, alkylation, amino acid, aminoalkylation, base-catalysed halogen dance, bromination, chlorination, chloromethylation, electrophilic substitution, formylation, Friedel–Crafts reaction, glyoxylate imine, halogenation, iodination, ionic liquid, Lewis acid, Mannich reaction, McMurry reaction, Meisenheimer complex, nitration, nucleophilic substitution, oxidative nucleophilic substitution of hydrogen, photochromic 1,2-di (thien-3-yl)ethenes, protonation, radical substitution, sulfonation, thiophenium ions, triarylmethane, vicarious nucleophilic substitution of hydrogen, Vilsmeier reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-benzoylthiophene include a melting point of 45-46 °C, a predicted boiling point of 361.7±27.0 °C, and a predicted density of 1.542±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .Wissenschaftliche Forschungsanwendungen
2-Brom-5-Benzoylthiophen: Eine umfassende Analyse der Anwendungen in der wissenschaftlichen Forschung
Organische Synthese: this compound wird in der organischen Synthese aufgrund seiner Reaktivität eingesetzt, insbesondere bei Kreuzkupplungsreaktionen, die für die Herstellung komplexer Moleküle für verschiedene chemische Industrien von grundlegender Bedeutung sind.
Pharmazeutische Forschung: Die Struktur dieser Verbindung macht sie zu einem Kandidaten für die pharmazeutische Forschung, bei der sie als Baustein bei der Synthese komplexerer Moleküle mit potenziellen medizinischen Eigenschaften eingesetzt werden kann.
Materialwissenschaften: In der Materialwissenschaft kann this compound verwendet werden, um neue Materialien mit spezifischen elektronischen oder optischen Eigenschaften zu entwickeln, aufgrund seiner aromatischen und heterocyclischen Eigenschaften.
Katalyse: Das in this compound vorhandene Bromatom kann in verschiedenen chemischen Reaktionen als Katalysator wirken, die Reaktionsgeschwindigkeiten erhöhen oder die Selektivität beeinflussen.
Polymerchemie: Es kann als Monomer oder Additiv in der Polymerchemie dienen, um die Eigenschaften von Polymeren zu verändern, z. B. die Erhöhung der Beständigkeit gegen Abbau oder die Verbesserung der mechanischen Festigkeit.
Elektronik und Halbleiter: Aufgrund seiner potenziellen elektronischen Eigenschaften könnte diese Verbindung für die Verwendung in Elektronik und Halbleitern untersucht werden, möglicherweise als Teil organischer Leuchtdioden (OLEDs) oder anderer elektronischer Geräte.
Analytische Chemie: this compound könnte in der analytischen Chemie als Standard oder Reagenz verwendet werden, um andere Substanzen mithilfe von Techniken wie Chromatographie oder Spektroskopie zu identifizieren oder zu quantifizieren .
Umweltstudien: Diese Verbindung könnte auf ihre Umweltauswirkungen untersucht werden, wie z. B. ihr Verhalten in verschiedenen Ökosystemen oder ihre biologische Abbaubarkeit, um zu einem sichereren Umgang mit Chemikalien beizutragen .
Für detailliertere Informationen zu jeder Anwendung sind weitere Forschungen und Experimente erforderlich. Die oben genannten Anwendungen basieren auf den bekannten Eigenschaften der Verbindung und den potenziellen Einsatzmöglichkeiten in der wissenschaftlichen Forschung.
ChemicalBook BenchChem SMolecule
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-bromothiophen-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPVOIIUHSEYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305455 | |
| Record name | 2-Bromo-5-benzoylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31161-46-3 | |
| Record name | (5-Bromo-2-thienyl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31161-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-2-thienyl)phenylmethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031161463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31161-46-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-5-benzoylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-bromothiophen-2-yl)-phenylmethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (5-BROMO-2-THIENYL)PHENYLMETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLT759KE1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
